REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([N:8]2[CH:12]=[CH:11]N=[CH:9]2)=[O:7])=[C:4]([Cl:15])[CH:3]=1.CN[CH:18]1[CH2:23]CC[CH2:20][CH2:19]1>C(Cl)(Cl)Cl>[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([N:8]([CH:12]2[CH2:11][CH2:20][CH2:19][CH2:18][CH2:23]2)[CH3:9])=[O:7])=[C:4]([Cl:15])[CH:3]=1
|
Name
|
N-(4-amino-2-chloro-benzoyl)-imidazole
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)N2C=NC=C2)C=C1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CNC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 130° C for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted twice with 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by chromatography on a silicagel column with chloroform/methanol (6:1)
|
Type
|
ADDITION
|
Details
|
the combined eluate fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)N(C)C2CCCCC2)C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |